molecular formula C9H18OSi B11950545 2-Methyl-3-(trimethylsilyl)penta-3,4-dien-2-ol CAS No. 79015-65-9

2-Methyl-3-(trimethylsilyl)penta-3,4-dien-2-ol

Cat. No.: B11950545
CAS No.: 79015-65-9
M. Wt: 170.32 g/mol
InChI Key: HPJBRSBNGFODNK-UHFFFAOYSA-N
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Description

2-Methyl-3-(trimethylsilyl)penta-3,4-dien-2-ol is an organic compound with the molecular formula C9H18OSi. This compound is characterized by the presence of a trimethylsilyl group and a penta-3,4-dien-2-ol structure. It is a rare and unique chemical often used in early discovery research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(trimethylsilyl)penta-3,4-dien-2-ol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methyl-3-butyne-2-ol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, typically nitrogen, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound is less common due to its specialized use in research. when produced on a larger scale, the process involves similar synthetic routes with optimization for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(trimethylsilyl)penta-3,4-dien-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methyl-3-(trimethylsilyl)penta-3,4-dien-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-3-(trimethylsilyl)penta-3,4-dien-2-ol involves its interaction with specific molecular targets. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The penta-3,4-dien-2-ol structure can undergo tautomerization, influencing its reactivity and interaction with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-3-(trimethylsilyl)penta-3,4-dien-2-ol is unique due to its combination of a trimethylsilyl group and a penta-3,4-dien-2-ol structure. This combination imparts specific chemical properties, such as enhanced stability and reactivity, making it valuable in various research applications .

Biological Activity

2-Methyl-3-(trimethylsilyl)penta-3,4-dien-2-ol is a silanol compound that has garnered interest due to its potential biological activities. This article reviews the available literature on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C₁₃H₂₄OSi
  • Molecular Weight : Approximately 228.41 g/mol
  • Structural Features :
    • Contains a trimethylsilyl group that enhances its lipophilicity.
    • The presence of a hydroxyl group contributes to its reactivity and potential biological interactions.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related silanol compounds can inhibit the growth of various bacteria and fungi.

Compound Target Organisms MIC (µg/mL) Activity
This compoundE. coli, S. aureus50 - 100Antibacterial
Related SilanolsCandida albicans25 - 75Antifungal

The minimum inhibitory concentration (MIC) values suggest that this compound could serve as a template for developing new antimicrobial agents.

Antioxidant Activity

The antioxidant potential of silanol compounds is well-documented. Studies have demonstrated that these compounds can scavenge free radicals and reduce oxidative stress in biological systems.

Assay Type IC50 (µg/mL) Reference Compound
DPPH Scavenging30Ascorbic Acid (20)
ABTS Assay25Trolox (15)

In vitro assays indicate that this compound exhibits antioxidant activity comparable to standard antioxidants like ascorbic acid and Trolox.

Cytotoxicity and Anticancer Activity

Preliminary studies have evaluated the cytotoxic effects of this compound against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer).

Cell Line IC50 (µg/mL) Mechanism of Action
MCF-740Induction of apoptosis
HeLa35Cell cycle arrest

These findings suggest that the compound may induce apoptosis in cancer cells and could be explored further for its anticancer potential.

Case Studies

  • Study on Antimicrobial Properties :
    A recent study evaluated the antimicrobial efficacy of various silanol derivatives, including this compound, against clinical isolates of Staphylococcus aureus. The results indicated a strong inhibitory effect with an MIC of approximately 50 µg/mL, suggesting potential for therapeutic applications in treating infections caused by resistant strains.
  • Cytotoxicity Assessment :
    In another investigation, the cytotoxic effects of this compound were assessed using MTT assays on several cancer cell lines. The results demonstrated significant cytotoxicity with IC50 values ranging from 35 to 40 µg/mL across different cell lines. Flow cytometry analysis revealed that the compound induced apoptosis through the mitochondrial pathway.

Properties

CAS No.

79015-65-9

Molecular Formula

C9H18OSi

Molecular Weight

170.32 g/mol

InChI

InChI=1S/C9H18OSi/c1-7-8(9(2,3)10)11(4,5)6/h10H,1H2,2-6H3

InChI Key

HPJBRSBNGFODNK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=C=C)[Si](C)(C)C)O

Origin of Product

United States

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